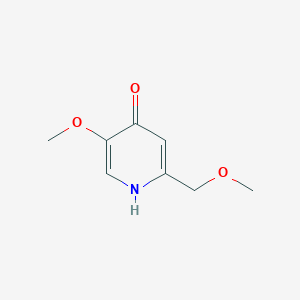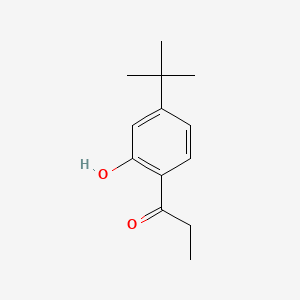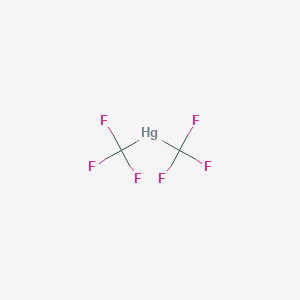![molecular formula C14H14ClNS B14153188 n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methylaniline CAS No. 6632-00-4](/img/structure/B14153188.png)
n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methylaniline is an organic compound with the molecular formula C14H14ClNS It is characterized by the presence of a 4-chlorophenyl group attached to a sulfanyl (thioether) linkage, which is further connected to a methyl group and a 4-methylaniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methylaniline typically involves the reaction of 4-chlorobenzenethiol with 4-methylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in a highly pure form.
化学反応の分析
Types of Reactions
N-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
N-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or a precursor to drug development.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methylaniline involves its interaction with specific molecular targets. The sulfanyl group can form interactions with proteins or enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxy-N-methylaniline
- 3-Chloro-4-[(4-chlorophenyl)sulfanyl]-5-methylaniline
Uniqueness
N-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methylaniline is unique due to the presence of both a sulfanyl linkage and a 4-methylaniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
6632-00-4 |
|---|---|
分子式 |
C14H14ClNS |
分子量 |
263.8 g/mol |
IUPAC名 |
N-[(4-chlorophenyl)sulfanylmethyl]-4-methylaniline |
InChI |
InChI=1S/C14H14ClNS/c1-11-2-6-13(7-3-11)16-10-17-14-8-4-12(15)5-9-14/h2-9,16H,10H2,1H3 |
InChIキー |
WVXCLKIMORBOGJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NCSC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-acetamide](/img/structure/B14153116.png)
![3-Amino-7,8-dimethoxy-1,5-dihydropyrimido[5,4-b]indole-2,4-dione](/img/structure/B14153121.png)
![5-[(4-Ethoxyphenyl)methyl]-6-hydroxy-1-prop-2-enylpyrimidine-2,4-dione](/img/structure/B14153125.png)
![(1-{[(E)-thiophen-2-ylmethylidene]amino}-1H-benzimidazol-2-yl)methanol](/img/structure/B14153132.png)
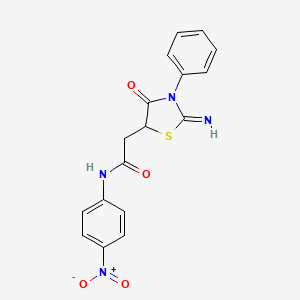
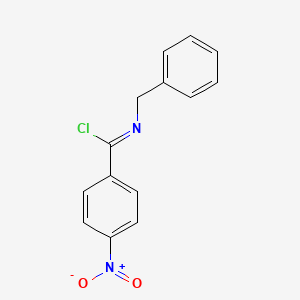
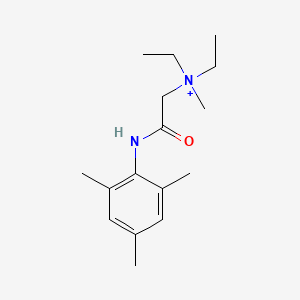
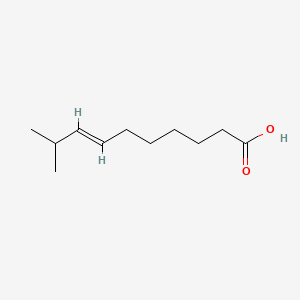
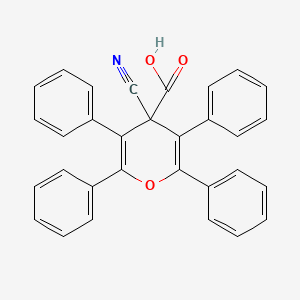
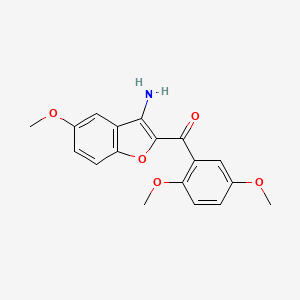
![N'-{(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-2-(morpholin-4-yl)acetohydrazide](/img/structure/B14153171.png)
